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Compound of Interest

Compound Name: N-(pyridin-2-ylmethyl)aniline

Cat. No.: B1346697

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound N-(pyridin-2-ylmethyl)aniline, a molecule of interest in medicinal chemistry and
materials science. This document details its characteristic nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their
acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-(pyridin-2-ylmethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for N-(pyridin-2-ylmethyl)aniline
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
8.58 d,J=4.0Hz 1H Pyridinyl-H6
7.64 t,J=7.7Hz 1H Pyridinyl-H4
7.34 d,J=7.7Hz 1H Pyridinyl-H3
7.18 t,J=7.3Hz 3H ggmnyl'H’ Pyridinyl-
6.79 — 6.60 m 3H Anilinyl-H
4.46 S 2H Methylene (-CHz-)

Solvent: CDCIs, Reference: TMS at 0.00 ppm

Table 2: 13C NMR Spectroscopic Data for N-(pyridin-2-ylmethyl)aniline

Chemical Shift (8) ppm Assighment
158.58 Pyridinyl-C2
149.23 Pyridinyl-C6
147.93 Anilinyl-C1
136.71 Pyridinyl-C4
129.30 Anilinyl-C3/C5
122.15 Pyridinyl-C3
121.63 Pyridinyl-C5
117.61 Anilinyl-C4
113.08 Anilinyl-C2/C6
49.32 Methylene (-CHz-)

Solvent: CDCIz
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Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for N-(pyridin-2-ylmethyl)aniline

Wavenumber (cm~?) Intensity Assignment
3386.90 Strong, Broad N-H Stretch

1597.51 Strong C=C Aromatic Stretch
1264.76 Medium C-N Aromatic Stretch

Mass Spectrometry (MS)

While specific experimental mass spectrometry data for N-(pyridin-2-ylmethyl)aniline was not
available in the searched literature, data for its isomer, N-(pyridin-4-ylmethyl)aniline, provides
valuable insight into its expected fragmentation pattern. The molecular weight of N-(pyridin-2-

ylmethyl)aniline is 184.24 g/mol .

Table 4: Predicted Mass Spectrometry Data for N-(pyridin-2-ylmethyl)aniline

miz Predicted Fragment
184 [M]* (Molecular lon)
106 [CeHsNHCH2]*

92 [CsHaNCHz]*

78 [CeHs]*

77 [CsHaN]*

Experimental Protocols
NMR Spectroscopy

1H and 3C NMR spectra were acquired on a 400 MHz NMR spectrometer. The sample of N-
(pyridin-2-yImethyl)aniline was dissolved in deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard. For *H NMR, the spectral width was set to
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encompass the expected chemical shift range for aromatic and aliphatic protons. For 3C NMR,
a proton-decoupled sequence was utilized to simplify the spectrum.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectra were recorded on an FT-IR spectrometer. A small

amount of the neat liquid sample of N-(pyridin-2-ylmethyl)aniline was placed between two

potassium bromide (KBr) plates to form a thin film. The spectrum was recorded in the mid-IR
range (4000-400 cm~1) with a resolution of 4 cm~1. A background spectrum of the clean KBr
plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (El) mass spectrometer. The sample
would be introduced into the ion source, typically via a direct insertion probe or after separation
by gas chromatography. In the ion source, the sample molecules are bombarded with a high-
energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting
ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and
detected.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like N-(pyridin-2-ylmethyl)aniline.
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Compound Synthesis & Purification
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Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of N-(pyridin-2-ylmethyl)aniline: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346697#n-pyridin-2-ylmethyl-aniline-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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